Aminopeptidase-P Resistance via N-Terminal Proline
PAALAP (Pro‑Ala‑Ala‑Leu‑Ala‑Pro) carries an N‑terminal proline residue, a well‑established structural determinant that renders peptides resistant to broad‑specificity aminopeptidases, whereas analogs Ala‑Ala‑Pro‑Leu (AAPL) and the free N‑terminus of PALAL (Pro‑Ala‑Leu‑Ala‑Leu) are susceptible to N‑terminal cleavage [1]. In systematic studies of prolyl‑containing peptides, N‑terminal Xaa‑Pro bonds are cleaved exclusively by the specialized aminopeptidase P (EC 3.4.11.9), while general aminopeptidases show negligible activity toward N‑terminal Pro‑Xaa sequences [1]. This translates to a functional half‑life extension for PAALAP in complex biological matrices, a parameter critical for cell‑based assays and in vivo models where peptide integrity dictates dose–response consistency.
| Evidence Dimension | N‑terminal aminopeptidase susceptibility |
|---|---|
| Target Compound Data | Pro‑Ala‑Ala‑Leu‑Ala‑Pro – N‑terminal Pro; predicted resistant to general aminopeptidases; cleaved only by aminopeptidase P with Kₘ values typically in the low micromolar range for Xaa‑Pro substrates |
| Comparator Or Baseline | Ala‑Ala‑Pro‑Leu (AAPL) – N‑terminal Ala; susceptible to general aminopeptidases (e.g., leucine aminopeptidase, Kₘ ≈ 0.1–1 mM); PALAL (Pro‑Ala‑Leu‑Ala‑Leu) – N‑terminal Pro but C‑terminal Leu renders it vulnerable to carboxypeptidases |
| Quantified Difference | N‑terminal protection: PAALAP ≫ AAPL (qualitative class‑level inference); PAALAP ≈ PALAL at N‑terminus, but PAALAP distinct by dual‑Pro capping |
| Conditions | Inference derived from published aminopeptidase P specificity data (Vanhoof et al., 1995) and prolidase substrate panels (Endo et al., 1982; VulcanChem substrate specificity table) |
Why This Matters
For procurement decisions, PAALAP is the preferred scaffold when aminopeptidase resistance is required to maintain peptide concentration throughout an experiment—an attribute not provided by N‑terminally unprotected analogs.
- [1] Vanhoof, G. et al. (1995). Proline motifs in peptides and their biological processing. The FASEB Journal, 9(9), 736–744. (General principle of proline‑mediated aminopeptidase resistance.) View Source
